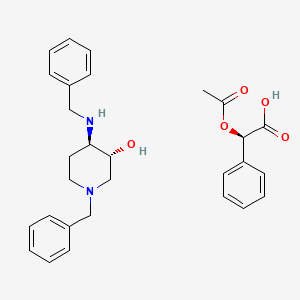
(2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound consists of two distinct parts: (2R)-2-acetoxy-2-phenyl-acetic acid and (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, each contributing to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol involves multiple steps, starting with the preparation of the individual components. The (2R)-2-acetoxy-2-phenyl-acetic acid can be synthesized through esterification of (2R)-2-phenylacetic acid with acetic anhydride under acidic conditions. The (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol can be prepared by the reduction of the corresponding ketone followed by benzylation of the amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the ester group can produce alcohols.
Applications De Recherche Scientifique
The compound (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-phenylacetic acid: Shares the phenylacetic acid moiety but lacks the acetoxy group.
(3R,4R)-1-benzyl-4-aminopiperidine: Similar piperidine structure but without the benzylamino group.
Uniqueness
The uniqueness of (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol lies in its combined structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C29H34N2O5 |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
(2R)-2-acetyloxy-2-phenylacetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol |
InChI |
InChI=1S/C19H24N2O.C10H10O4/c22-19-15-21(14-17-9-5-2-6-10-17)12-11-18(19)20-13-16-7-3-1-4-8-16;1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h1-10,18-20,22H,11-15H2;2-6,9H,1H3,(H,12,13)/t18-,19-;9-/m11/s1 |
Clé InChI |
JLVAXYQSPURDON-WEIRHIGXSA-N |
SMILES isomérique |
CC(=O)O[C@H](C1=CC=CC=C1)C(=O)O.C1CN(C[C@H]([C@@H]1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |
SMILES canonique |
CC(=O)OC(C1=CC=CC=C1)C(=O)O.C1CN(CC(C1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


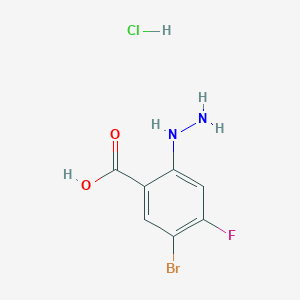
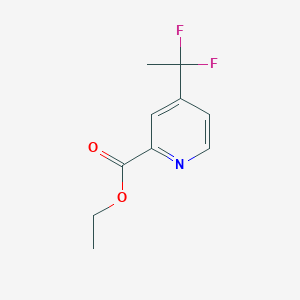


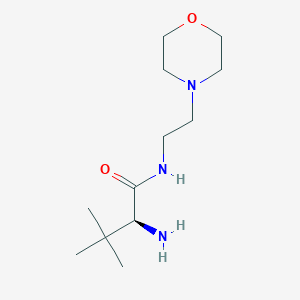
![Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13903744.png)

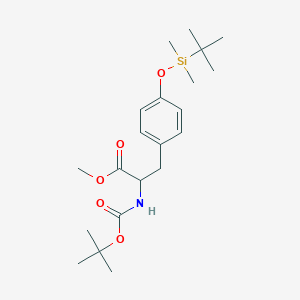
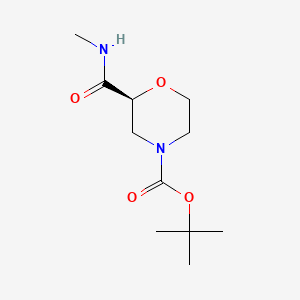
![7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13903773.png)




